molecular formula C16H18N2S B12707852 N-Demethylpromethazine, (S)- CAS No. 146565-77-7

N-Demethylpromethazine, (S)-

Cat. No.: B12707852
CAS No.: 146565-77-7
M. Wt: 270.4 g/mol
InChI Key: IJOZCCILCJIHOA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context as a Metabolite of Promethazine (B1679618) and Related Phenothiazines in Research

Promethazine undergoes extensive metabolism in the liver, where it is converted into various compounds. fda.govrwandafda.gov.rwnih.gov Among the predominant metabolites identified in urine are the sulfoxides of promethazine and N-demethylpromethazine. fda.govrwandafda.gov.rwnih.gov The N-demethylation of promethazine, a reaction that removes a methyl group from the nitrogen atom, results in the formation of N-Demethylpromethazine (also known as DMPMZ). researchgate.netelectrochemsci.org This metabolic process is primarily facilitated by the cytochrome P450 enzyme system, with the CYP2D6 isoform being the principal enzyme responsible. mdpi.commedchemexpress.com

The metabolism of promethazine has been shown to be stereoselective. Studies on liver microsomes have indicated that the (S)-enantiomer of promethazine is metabolized more extensively than the (R)-enantiomer, which tends to exhibit higher concentrations. researchgate.net This stereoselectivity in metabolism underscores the importance of studying the specific enantiomers of its metabolites, such as (S)-N-Demethlypromethazine.

Table 1: Key Metabolites of Promethazine

Metabolite Name Abbreviation Formation Pathway
N-Demethylpromethazine DMPMZ N-demethylation
Promethazine Sulfoxide PMZSO Sulfoxidation

This table summarizes the primary metabolites of promethazine identified in research studies. electrochemsci.org

Significance of Enantiomeric Specificity in Chemical and Biological Research

The focus on a specific enantiomer, such as the (S)- form of N-Demethylpromethazine, is rooted in the fundamental principles of stereochemistry. Many organic molecules, including drugs and their metabolites, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. wikipedia.org While enantiomers possess identical physical properties in an achiral environment, they often exhibit markedly different biological activities. cuvillier.de This is because biological systems, including enzymes and receptors, are inherently chiral and can differentiate between the two enantiomers. researchgate.net

This enantioselectivity can have profound implications for both the pharmacodynamic (how a drug affects the body) and pharmacokinetic (how the body affects a drug) properties of a substance. researchgate.net The different interactions can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even toxic. libretexts.orgnih.gov The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was an effective sedative and the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemistry in drug development and research. libretexts.org

Consequently, studying enantiomers like (S)-N-Demethylpromethazine in isolation is essential for:

Understanding Biological Activity: To accurately determine the pharmacological and toxicological profile of each isomer. Recent research on the parent compound, for instance, showed that (R)-promethazine was significantly more cytotoxic to certain human cells than (S)-promethazine. researchgate.net

Elucidating Metabolic Pathways: To investigate whether metabolic processes favor one enantiomer over the other, which can affect the drug's duration of action and the profile of its metabolites. researchgate.net

Developing Safer Drugs: The trend in pharmaceutical development is increasingly towards single-enantiomer (enantiopure) drugs to provide a better safety and efficacy profile. nih.govpsu.edu

The separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components is a process known as resolution, which is a critical step in enabling the study of single enantiomers. libretexts.orgyork.ac.uk

Overview of Core Academic Research Facets

Academic research on (S)-N-Demethylpromethazine and its racemate is concentrated in several key areas:

Metabolic Profiling: A primary research facet involves the use of in vitro systems, such as human liver microsomes, to study the stereoselective metabolism of promethazine and the formation kinetics of its metabolites, including the enantiomers of N-Demethylpromethazine. researchgate.net These studies are fundamental to predicting potential drug interactions and understanding inter-individual variability in drug response.

Development of Analytical Methods: A significant body of research is dedicated to creating and refining enantioselective analytical methods. These methods are crucial for separating and quantifying individual enantiomers of promethazine and its metabolites from complex biological matrices like urine. researchgate.netelectrochemsci.org Techniques such as capillary electrophoresis (CE) coupled with electrochemiluminescence (ECL) have been developed for the simultaneous determination of promethazine and its metabolites. electrochemsci.org

Pharmacological and Toxicological Assessment: Research aims to characterize the specific biological effects of the individual enantiomers. This includes assessing their activity at various receptors and evaluating their potential toxicity. For example, studies have explored the enantioselective toxicity of promethazine and its metabolites on aquatic organisms like daphniids and zebrafish. researchgate.net While direct pharmacological data on (S)-N-Demethylpromethazine is limited, it is used as a tool to investigate the metabolic pathways of its parent compound. evitachem.com

Forensic and Reference Standard Applications: N-Demethylpromethazine and its isotopically labeled variants (e.g., N-demethyl Promethazine-d3) serve as crucial analytical reference materials. caymanchem.com They are used as internal standards for the accurate quantification of the metabolite in forensic analysis and clinical chemistry by methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

Table 2: Core Research Applications of N-Demethylpromethazine

Research Area Application Key Techniques
Metabolism Studying stereoselective drug pathways Human Liver Microsomes, HPLC
Analytical Chemistry Separation and quantification of enantiomers Capillary Electrophoresis (CE), LC-MS
Toxicology Assessing enantioselective toxicity Cell-based assays, Aquatic organism studies

This table outlines the main academic and applied research facets involving N-Demethylpromethazine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146565-77-7

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

(2S)-N-methyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m0/s1

InChI Key

IJOZCCILCJIHOA-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Origin of Product

United States

Stereochemical Characterization and Elucidation of S N Demethylpromethazine

Methodologies for Absolute Stereochemistry Determination

Assigning the absolute configuration of a chiral center is a significant challenge in chemistry that requires sophisticated analytical techniques nih.govnsf.gov. The process involves unambiguously distinguishing between the (S) and (R) forms of the molecule.

Spectroscopic methods that rely on the differential interaction of chiral molecules with polarized light are paramount for assigning absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. A recent study successfully determined the absolute configurations of promethazine's main metabolites, including N-Demethylpromethazine (DMPMZ), for the first time using ECD. nih.gov The elution order of the separated enantiomers was established by combining the experimental ECD results with data from an optical rotation detector nih.gov.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It provides detailed structural information and is a reliable method for determining absolute configuration, often used when crystallization for X-ray crystallography is not feasible stackexchange.com. The experimental VCD spectrum is compared with spectra predicted by quantum chemical calculations for a known configuration to make the assignment stackexchange.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments. This results in distinct NMR spectra for each enantiomer, allowing for differentiation stackexchange.comlibretexts.org. For instance, a novel method for assigning the absolute configuration of chiral primary amines has been developed using a chiral α-fluorinated phenylacetic phenylselenoester as a CDA and analyzing the resulting ¹⁹F NMR spectra frontiersin.org.

Computational chemistry provides essential tools for predicting and confirming the stereochemistry of molecules like (S)-N-Demethylpromethazine. These methods are often used in conjunction with spectroscopic techniques.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to calculate the properties of molecules, including their geometry and energy mdpi.com. In the context of stereochemistry, DFT calculations are employed to predict the theoretical ECD or VCD spectra for a specific enantiomer (e.g., the S-form). This calculated spectrum is then compared to the experimentally measured spectrum. A match between the experimental and the calculated spectrum for the (S)-configuration confirms the absolute stereochemistry of the sample stackexchange.com.

Molecular Modeling and Docking: Computational studies, such as molecular docking, are used to investigate the interactions of molecules with biological targets. These studies can predict how different enantiomers bind within the active site of a protein, providing insights into enantioselective activity nih.govresearchgate.net. By modeling the fit of both (S)- and (R)-N-Demethylpromethazine into a chiral receptor binding pocket, researchers can predict which enantiomer is likely to have higher affinity, corroborating experimental findings.

Techniques for Enantiomeric Purity Assessment in Research Samples

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. Its accurate determination is crucial in research and pharmaceutical development libretexts.orgsemanticscholar.org.

Chiral chromatography is the gold standard for separating enantiomers and assessing enantiomeric purity unife.it. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation mdpi.com.

High-performance liquid chromatography (HPLC) is the most widely used method for this purpose researchgate.net. For N-Demethylpromethazine and its parent compound, a successful milligram-scale enantioseparation was achieved using a semi-preparative column packed with amylose (B160209) tris-3,5-dimethylphenylcarbamate coated on silica (B1680970) nih.gov. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability and high enantioselectivity for a wide range of chiral compounds, including antihistamines unife.itrsc.org. The choice of mobile phase and other chromatographic conditions is optimized to achieve baseline separation of the enantiomers rsc.org.

Table 1: Research Example of Chiral HPLC Method for N-Demethylpromethazine (DMPMZ) Enantiomers

ParameterDescription
Technique Semi-preparative High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Amylose tris-3,5-dimethylphenylcarbamate (AD) coated on aminopropyl Nucleosil silica nih.gov
Column Type Homemade semi-preparative column nih.gov
Purpose Enantioseparation of (R,S)-DMPMZ in milligram scale nih.gov
Analytical Column for Purity Lux® 3 µm i-Amylose-3 nih.gov
Achieved Enantiomeric Purity 94.4% to 99.7% nih.gov

Beyond chromatography, spectroscopic methods can also be adapted for the quantitative analysis of enantiomeric purity.

Quantitative NMR (qNMR): As mentioned for chiral assignment, the use of chiral solvating agents in NMR can lead to the separation of signals for the two enantiomers libretexts.org. By integrating the distinct signals corresponding to the (S) and (R) enantiomers, the relative concentration of each can be determined, allowing for a precise calculation of the enantiomeric excess libretexts.org.

Capillary Electrophoresis (CE): CE is another powerful separation technique that can be used for chiral analysis mdpi.comnih.gov. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, enantiomers can be separated based on their different mobilities in the electric field semanticscholar.org. CE methods are valued for their high efficiency, short analysis times, and minimal consumption of samples and solvents nih.gov.

Role of Stereochemistry in Molecular Recognition and Intermolecular Interactions

The specific three-dimensional structure of an enantiomer is the determining factor in its interaction with other chiral entities, a principle known as molecular recognition nih.govnsf.gov. Biological systems, such as enzymes and receptors, are inherently chiral, and they can therefore differentiate between the enantiomers of a chiral compound nih.govsemanticscholar.org.

This enantioselectivity means that the (S) and (R) enantiomers of N-Demethylpromethazine can exhibit different affinities and efficacies when binding to a biological target. One enantiomer may fit perfectly into a receptor's binding site, initiating a biological response, while the other may bind weakly or not at all. Research on the parent compound, promethazine (B1679618), has shown enantioselectivity in its cytotoxic effects, with the (R)-enantiomer being significantly more cytotoxic than the (S)-enantiomer nih.gov. This underscores that the spatial orientation of the molecule is critical for its biological interactions. The intermolecular forces governing these interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—are highly sensitive to the precise stereochemical arrangement of the atoms in the (S)-N-Demethylpromethazine molecule.

Synthetic Pathways and Derivatization Strategies for S N Demethylpromethazine

Enantioselective Synthesis Approaches for the (S)-Enantiomer

The creation of a single enantiomer, such as (S)-N-Demethylpromethazine, requires synthetic strategies that can effectively control the three-dimensional arrangement of atoms around the chiral center. The primary approaches to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in N-Demethylpromethazine Synthesis

Asymmetric catalysis utilizes chiral catalysts to transform a prochiral substrate into a chiral product with a preference for one enantiomer. researchgate.netfrancis-press.com For the synthesis of (S)-N-Demethylpromethazine, a key intermediate is the chiral alcohol, (S)-1-(10H-phenothiazin-10-yl)propan-2-ol. A potential asymmetric catalytic route to this intermediate involves the asymmetric reduction of the corresponding ketone, 1-(10H-phenothiazin-10-yl)propan-2-one.

This transformation can be achieved using transition metal catalysts complexed with chiral ligands. For instance, chiral ruthenium-based catalysts, such as those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, are well-established for the enantioselective hydrogenation of ketones. The catalyst facilitates the delivery of hydrogen to one face of the ketone, preferentially forming one enantiomer of the alcohol. The resulting (S)-alcohol can then be converted to (S)-N-Demethylpromethazine through standard functional group manipulations, such as conversion to a leaving group (e.g., tosylate or bromide) followed by nucleophilic substitution with methylamine.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

A plausible strategy for synthesizing (S)-N-Demethylpromethazine using this approach could involve an Evans oxazolidinone auxiliary. wikipedia.org The synthesis would proceed as follows:

Acylation: The chiral oxazolidinone is acylated with propionyl chloride to form an N-acyloxazolidinone.

Stereoselective Alkylation: The α-carbon of the propionyl group is deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the subsequent alkylation to the opposite face. Reaction with a phenothiazine-containing electrophile would establish the desired stereocenter.

Auxiliary Cleavage: The chiral auxiliary is cleaved, for example, by hydrolysis or reduction, to yield a chiral carboxylic acid or alcohol, respectively.

Conversion to Amine: The resulting intermediate is then converted to the target (S)-N-Demethylpromethazine. For example, a chiral carboxylic acid could undergo a Curtius or Hofmann rearrangement, or a chiral alcohol could be converted as described in the asymmetric catalysis section.

This method allows for robust and predictable control over the stereochemistry, making it a powerful tool for obtaining enantiomerically pure compounds. nih.gov

Biocatalytic Transformations in Stereoselective Production

Biocatalysis employs enzymes as catalysts, leveraging their inherent and often exquisite stereoselectivity to perform chemical transformations under mild conditions. contractpharma.comdempochem.com A highly effective method for obtaining the necessary chiral precursor for (S)-N-Demethylpromethazine is the enzyme-mediated kinetic resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol. nih.gov

In this process, a lipase (B570770) is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted and in high enantiomeric purity. nih.gov Research has demonstrated that lipases such as Novozym 435 and Lipozyme TL IM are highly effective for this transformation. The (S)-alcohol, which reacts slower, can be recovered with excellent enantiomeric excess (>99% ee) when using ethereal solvents. nih.gov This enantiopure (S)-alcohol is then converted into (S)-N-Demethylpromethazine.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol
BiocatalystSolventTime (days)Conversion (%)Enantiomeric Excess of (S)-alcohol (% ee)Enantioselectivity (E)
Novozym 435Toluene15198180
Novozym 435Di-isopropyl ether350>99>200
Novozym 435MTBE350>99>200
Lipozyme TL IMToluene74997185

Data derived from a study on the chemoenzymatic synthesis of promethazine (B1679618) enantiomers, which utilizes the same chiral alcohol intermediate. nih.gov

Chemical Derivatization for Research Applications

Derivatization of (S)-N-Demethylpromethazine is crucial for various research applications, including metabolic studies, bioanalytical assays, and the investigation of structure-activity relationships (SAR).

Synthesis of Isotopically Labeled Analogues (e.g., Deuterated)

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in pharmacokinetic and metabolic studies. The increased mass of deuterium can alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect), which can help in identifying sites of metabolism. Deuterated analogues also serve as ideal internal standards for quantitative analysis by mass spectrometry.

The synthesis of deuterated (S)-N-Demethylpromethazine can be achieved through several methods:

N-CD₃ Labeling: The methyl group on the nitrogen can be labeled by using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or [D₄]methanol, in the final amination step. nih.gov

Side-Chain Labeling: Deuterium atoms can be incorporated into the propyl side chain using reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). For example, reduction of an appropriate ester or imide precursor can introduce deuterium at specific carbons of the side chain, a strategy that has been successfully applied to the synthesis of deuterium-labeled fluphenazine, another phenothiazine (B1677639) derivative. nih.gov

Structural Modification for Advanced Structure-Activity Relationship (SAR) Investigations

SAR studies involve systematically modifying the structure of a lead compound to understand how different parts of the molecule contribute to its biological activity. drugdesign.org This knowledge guides the design of new analogues with improved potency, selectivity, or pharmacokinetic properties. For (S)-N-Demethylpromethazine, SAR investigations could explore modifications at three key positions: the phenothiazine ring, the alkyl side chain, and the terminal amino group.

Table 2: Proposed Structural Modifications of (S)-N-Demethylpromethazine for SAR Studies
Region of ModificationType of ModificationRationale for Investigation
Phenothiazine Ring SystemIntroduction of substituents (e.g., -Cl, -CF₃, -OCH₃) at position 2.To probe electronic effects on receptor binding and assess impact on lipophilicity and metabolic stability. researchgate.net
Alkyl Side ChainVarying chain length (e.g., ethyl, butyl); introducing branching.To determine the optimal distance and spatial arrangement between the phenothiazine core and the amino group for target interaction. drugdesign.org
Terminal Amino GroupReplacing the N-methyl group with other small alkyl groups (e.g., ethyl, propyl) or a hydrogen atom.To evaluate the role of the N-substituent in receptor binding and selectivity. nih.govfrontiersin.org

By synthesizing and testing these analogues, researchers can build a comprehensive model of the pharmacophore, identifying key interactions between the molecule and its biological target. QSAR studies on other phenothiazine derivatives have shown that properties like lipophilicity (Log P) and electronic descriptors can be correlated with biological activity, providing a quantitative framework for these investigations. researchgate.net

Metabolism and Biotransformation Pathways of Promethazine Leading to S N Demethylpromethazine

Elucidation of N-Demethylation as a Primary Metabolic Route

In vitro metabolism studies of promethazine (B1679618) have identified several N-oxidized products. When promethazine and its metabolite, desmethylpromethazine, were incubated with supernatant fractions of rabbit liver homogenate, N-dealkylated, N-oxygenated, and ring-hydroxylated products were formed. tandfonline.comnih.gov Specifically, promethazine-N-oxide and a nitrone were identified as N-oxidation products through thin-layer chromatography and mass spectrometry, with the nitrone believed to be formed from the metabolite N-hydroxydesmethylpromethazine. tandfonline.comnih.gov

Enzymatic Systems Involved in the Formation of N-Demethylpromethazine

The metabolic conversion of promethazine, including N-demethylation, is primarily carried out by the cytochrome P450 (CYP) enzyme system located in the liver. evitachem.com

The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide variety of compounds, including phenothiazine (B1677639) drugs like promethazine. science.gov These enzymes are responsible for the Phase I metabolic reactions, which introduce or expose functional groups on the parent drug, preparing it for subsequent Phase II reactions and eventual excretion.

Several specific CYP isoforms have been identified as key players in the metabolism of phenothiazines. For the structurally related phenothiazine thioridazine, CYP1A2 and CYP3A4 are the main enzymes responsible for N-demethylation, accounting for 34-52% of this metabolic pathway. nih.gov In the case of promazine, another phenothiazine, CYP1A2 and CYP2C19 are the primary isoforms catalyzing N-demethylation, with a lesser contribution from CYP3A4. nih.gov

PhenothiazinePrimary CYP Isoforms in N-demethylation
ThioridazineCYP1A2, CYP3A4 nih.gov
PromazineCYP1A2, CYP2C19 nih.gov
PerphenazineCYP1A2, CYP3A4, CYP2C19, CYP2D6 nih.gov

The activity of CYP enzymes can be modulated by inhibitors and inducers, which can have significant implications for drug metabolism. longdom.org Inhibition of promethazine hydroxylase in human liver microsomes by compounds such as SKF-525A, propranolol, sparteine, quinidine, and anti-CYP2D6 serum further supports the involvement of CYP2D6 in its metabolism. nih.gov For the N-demethylation of promazine, furafylline (B147604) (a CYP1A2 inhibitor) and ticlopidine (B1205844) (a CYP2C19 inhibitor) significantly decreased the rate of this metabolic reaction in human liver microsomes. nih.gov

Conversely, enzyme induction can enhance the metabolism of drugs. longdom.org In a primary culture of human hepatocytes, treatment with TCDD (a CYP1A subfamily inducer) and rifampicin (B610482) (mainly a CYP3A4 inducer) led to an induced formation of N-desmethylpromazine. nih.gov Pretreatment of rats with promethazine has been shown to cause enzyme induction, leading to an increase in the N-demethylation of other drugs. nih.gov

The table below provides examples of inhibitors and inducers for CYP isoforms involved in phenothiazine metabolism.

CYP IsoformInhibitorsInducers
CYP1A2Furafylline nih.govTCDD nih.gov
CYP2C19Ticlopidine nih.gov
CYP2D6Quinidine, Propranolol, Sparteine nih.gov
CYP3A4Ketoconazole nih.govRifampicin nih.gov

Role of Cytochrome P450 Enzymes in Phenothiazine Metabolism

In Vitro Metabolic Fate Studies (e.g., Liver Microsome Systems)

The metabolic fate of promethazine has been extensively investigated using in vitro systems, primarily with liver microsomes and homogenates from both human and animal sources. These studies have been instrumental in identifying the primary metabolic pathways, including the formation of N-demethylpromethazine.

Similarly, experiments with 9000g supernatant fractions from rabbit liver homogenates have also confirmed the formation of N-dealkylated (N-demethylated) products alongside N-oxygenated and ring-hydroxylated compounds. nih.gov These in vitro models allow for the precise study of metabolic kinetics and enzyme involvement under controlled conditions.

Table 1: Summary of In Vitro Studies on Promethazine Metabolism

In Vitro SystemKey FindingsIdentified Metabolites/PathwaysPrimary Enzyme(s) Implicated
Human Liver MicrosomesDemonstrated multiple biotransformation pathways.N-demethylation, S-oxidation, Ring hydroxylationCYP2D6 (for overall metabolism)
Rabbit Liver Homogenate (9000g supernatant)Confirmed formation of N-dealkylated products.N-dealkylation, N-oxidation, Ring hydroxylationNot specified

It is important to note that while these studies confirm the N-demethylation pathway, the scientific literature to date does not provide specific details on the stereoselective formation of the (S)- enantiomer of N-demethylpromethazine. The metabolite is typically identified and quantified as a racemic mixture. caymanchem.com

In Vivo Metabolic Profiling in Research Animal Models

In vivo studies using various animal models have corroborated the findings from in vitro systems, confirming that N-demethylation is a significant metabolic route for promethazine in a living organism. These studies are crucial for understanding the complete metabolic profile and disposition of the drug.

In rats, the administration of promethazine has been shown to induce hepatic drug-metabolizing enzymes, including those responsible for N-demethylation. nih.gov Analysis of metabolites excreted in urine has shown that the sulfoxides of both promethazine and N-demethylpromethazine are predominant metabolites, underscoring the physiological relevance of both the N-demethylation and S-oxidation pathways. nih.gov

A study involving human subjects highlighted the variability in promethazine metabolism, categorizing individuals as poor, intermediate, or extensive metabolizers based on the urinary elimination of N-desmethylpromethazine. researchgate.net This suggests genetic polymorphisms in the metabolizing enzymes, likely within the cytochrome P450 family, influence the rate and extent of N-demethylation.

Recent research has begun to explore the differential biological activities of the separate enantiomers of promethazine and its metabolites. A 2024 study successfully separated the enantiomers of N-demethylpromethazine and reported that the racemic form of this metabolite exhibited significantly higher cytotoxicity in human cell lines than the parent drug, suggesting a metabolic bioactivation process. nih.gov Specifically, (R)-promethazine was found to be more cytotoxic than (S)-promethazine. nih.gov However, these studies have focused on the effects of the separated enantiomers rather than the stereoselectivity of their metabolic formation.

Pharmacological Research in Preclinical Models of S N Demethylpromethazine

Investigation of Molecular Targets and Receptor Interactions

The pharmacological effects of promethazine (B1679618), and likely its metabolites, are attributed to its interactions with a variety of neurotransmitter receptors.

Promethazine is recognized as a potent antagonist at several receptors, which contributes to its therapeutic applications and side effect profile. drugbank.comderangedphysiology.com

Histamine (B1213489) H1 Receptor: Promethazine exhibits high-affinity antagonism at the histamine H1 receptor, which is responsible for its antihistaminic effects. rxlist.comselleckchem.com

Dopamine (B1211576) Receptors: It also acts as an antagonist at dopamine D2 receptors, although with lower potency compared to typical antipsychotic phenothiazines. nih.gov This action is thought to contribute to its antiemetic properties. drugbank.com

Muscarinic Acetylcholine (B1216132) Receptors: Promethazine displays significant antagonist activity at muscarinic acetylcholine receptors, leading to anticholinergic effects. drugbank.com

NMDA Receptors: Research has indicated that promethazine can also act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. drugbank.com

Table 1: Receptor Binding Profile of Promethazine (Parent Compound)

Receptor Action Reference
Histamine H1 Antagonist rxlist.comselleckchem.com
Dopamine D2 Antagonist drugbank.comnih.gov
Muscarinic Acetylcholine Antagonist drugbank.com

While specific ligand-protein interaction profiling for (S)-N-Demethylpromethazine is not available, studies on the parent compound, promethazine, have elucidated its binding characteristics. Promethazine is known to be highly protein-bound in human serum, primarily to albumin. drugbank.com The structural characteristics of phenothiazines, including promethazine and its metabolites, facilitate these interactions. The N-demethylation to form N-Demethylpromethazine results in a primary amine, which may alter its binding affinity and interaction with plasma proteins compared to the tertiary amine of promethazine.

Cellular and Subcellular Mechanism of Action Studies

The cellular effects of promethazine and its metabolites are investigated using various in vitro models.

In vitro studies are crucial for understanding the metabolism of promethazine. The incubation of promethazine with rabbit liver homogenate fractions has been shown to produce N-dealkylated products, including N-Demethylpromethazine. nih.govtandfonline.com Such in vitro systems are essential for identifying the metabolic pathways and the enzymes involved, primarily cytochrome P450 isozymes like CYP2D6, which is responsible for the metabolism of promethazine. drugbank.com While not specifically mentioning human TsA cells, these types of cell lines are commonly used in pharmacological research to express specific receptors and study the binding and functional effects of compounds.

The antagonist effects of promethazine at various receptors can be characterized using electrophysiological and biochemical assays. For instance, the blockade of histamine H1 receptors can be measured by assessing the inhibition of histamine-induced calcium mobilization in cultured cells. Similarly, its dopamine D2 receptor antagonism can be evaluated by its ability to inhibit dopamine-mediated signaling pathways. The anticholinergic effects are determined by its ability to block acetylcholine-induced responses in relevant cellular models.

Preclinical Pharmacological Efficacy Studies

Due to the lack of specific research on (S)-N-Demethylpromethazine, preclinical efficacy data is not available. For the parent compound, promethazine, preclinical studies have established its efficacy as an antihistamine, sedative, and antiemetic. rxlist.com These studies are typically conducted in animal models to assess the desired therapeutic effects before human clinical trials.

Behavioral Phenotyping and Pharmacological Response Assessment in Animal Models

Behavioral phenotyping in animal models is a critical tool for assessing the central nervous system effects of a compound. A key aspect of this is the evaluation of locomotor activity. For many centrally acting drugs, modulation of locomotor activity is a primary indicator of sedative or stimulant properties.

Currently, there are no published studies that specifically assess the impact of (S)-N-Demethylpromethazine on locomotor activity in animal models. Research on the parent compound, promethazine, indicates that its sedative effects would likely lead to a decrease in locomotor activity. However, without direct testing of the (S)-N-demethylated metabolite, it is not possible to definitively state its effects on this behavioral parameter.

Neuropharmacological Investigations of Central Nervous System (CNS) Activities

The neuropharmacological profile of a compound is determined by its binding affinity and activity at various CNS receptors. Promethazine's diverse effects are a result of its interaction with multiple receptor systems, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors nih.gov. It also exhibits some activity at serotonin (B10506) and alpha-adrenergic receptors cambridge.org. The sedative effects are largely attributed to its potent H1 antagonism and anticholinergic activity patsnap.com. Its antiemetic properties are linked to the blockade of D2 receptors in the chemoreceptor trigger zone and H1 receptors in the vomiting center nih.gov. Promethazine has also been shown to inhibit NMDA receptors, which may contribute to its sedative and analgesic effects nih.govresearchgate.net.

While the receptor binding profile of promethazine is well-characterized, there is no specific data available for the receptor binding affinities and functional activities of (S)-N-Demethylpromethazine. It is plausible that this metabolite may retain some affinity for the same receptors as the parent compound, but the precise profile and potency are unknown.

Structure-Activity Relationships (SAR) Governing Enantiomeric Pharmacology

The study of structure-activity relationships (SAR) is fundamental to understanding how the three-dimensional structure of a molecule influences its biological activity. For chiral molecules like N-Demethylpromethazine, the spatial arrangement of atoms in each enantiomer can lead to different interactions with chiral biological targets such as receptors and enzymes, resulting in distinct pharmacological profiles.

A recent study highlighted the enantioselective cytotoxicity of promethazine and its metabolite, N-demethylpromethazine, in human neuroblastoma cells. The research found that (R,S)-N-demethylpromethazine exhibited significantly higher cytotoxicity than racemic promethazine, suggesting metabolic bioactivation. Furthermore, the study observed enantioselectivity in the cytotoxicity of promethazine itself, with the (R)-enantiomer being more cytotoxic than the (S)-enantiomer. While this study provides valuable insight into the stereoselective toxicity, it did not investigate the specific pharmacological activities (sedative, antiemetic, analgesic) of the individual enantiomers of N-Demethylpromethazine nih.gov.

Advanced Analytical Methodologies for Research and Quantification of S N Demethylpromethazine

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of N-Demethylpromethazine, offering robust platforms for both resolving its enantiomers and quantifying its presence in complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for resolving the enantiomers of chiral compounds like N-Demethylpromethazine. The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

For the parent compound, promethazine (B1679618), successful enantioseparation has been achieved using CSPs based on macrocyclic antibiotics. A notable example is the use of a vancomycin-bonded stationary phase. nih.gov This type of CSP provides a complex three-dimensional structure with multiple chiral centers, enabling effective stereoselective interactions. A baseline separation of promethazine enantiomers was accomplished using a mobile phase composed of methanol and an aqueous triethylamine acetate buffer (pH 4.1), demonstrating the efficacy of this approach. nih.gov Given the structural similarity between promethazine and its N-demethylated metabolite, similar vancomycin-based or other macrocyclic antibiotic CSPs are highly applicable for the resolution of (S)- and (R)-N-Demethylpromethazine.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are also widely used for the chiral separation of various drug compounds and could be applied here. nih.govmdpi.com Optimization of the mobile phase, typically consisting of a nonpolar organic solvent (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol) with a small amount of a basic additive (like diethylamine), is crucial for achieving optimal resolution. mdpi.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of Promethazine Analogues

ParameterConditionReference
Chiral Stationary Phase (CSP)Vancomycin-bonded silica (B1680970) nih.gov
Mobile PhaseMethanol / 1% Aqueous Triethylamine Acetate (pH 4.1) (80:20, v/v) nih.gov
DetectionUV Spectrophotometry nih.gov
Limit of Detection (LOD)27.5 - 31.0 ng/mL (for promethazine enantiomers) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of drug metabolites in biological samples due to its high chromatographic efficiency and sensitive, specific detection. For promethazine and its metabolites, GC-MS methods have been developed for analysis in plasma. nih.gov

For chiral analysis, GC-MS typically requires a derivatization step where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used to separate the enantiomers directly. The mass spectrometer is often operated in selected ion monitoring (SIM) mode, where it detects only ions of specific mass-to-charge ratios corresponding to the analyte and its fragments, providing excellent specificity and reducing background noise. nih.govmdpi.com While specific applications for (S)-N-Demethylpromethazine are not widely documented, methods developed for the parent compound or other phenothiazines serve as a strong foundation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Highly Sensitive Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying drug metabolites at very low concentrations in biological matrices. This method combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.

A highly sensitive LC-MS/MS method has been established for the determination of racemic N-Demethylpromethazine (referred to as Nor1PMZ) in various swine tissues. mdpi.com This method involves sample extraction with acetonitrile containing formic acid, followed by purification. The analysis is performed using a C18 reversed-phase column with a mobile phase of formic acid-water and acetonitrile. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. This method has demonstrated low limits of detection (LOD) and quantification (LOQ), making it suitable for residue analysis. mdpi.com

To specifically quantify the (S)-enantiomer, this LC-MS/MS methodology can be adapted by integrating a chiral stationary phase, such as the Chirobiotic V column used for similar N-demethylated metabolites. nih.gov This creates an enantioselective LC-MS/MS method capable of separating the (S)- and (R)-enantiomers before their highly sensitive detection and quantification by the mass spectrometer.

Table 2: LC-MS/MS Parameters for Quantification of N-Demethylpromethazine (Nor1PMZ)

ParameterCondition/ValueReference
Chromatography ColumnWaters Symmetry C18 (100 mm × 2.1 mm, 3.5 μm) mdpi.com
Mobile Phase0.1% formic acid–water and acetonitrile mdpi.com
Ionization ModePositive Ion Scan / Multiple Reaction Monitoring (MRM) mdpi.com
MRM Transition (m/z)Quantitative: 197.9 (Precursor Ion) mdpi.com
LOD (in swine tissue)0.1 μg/kg mdpi.com
LOQ (in swine tissue)0.5 μg/kg mdpi.com

Capillary Electrophoresis (CE) for Enantiomeric Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

Optimization of Electrophoretic Separation Conditions (e.g., buffer pH, ionic strength, additives)

The enantioseparation of phenothiazines, including promethazine, has been successfully demonstrated using CE. nih.govjfda-online.comnih.gov The key to this separation is the addition of a chiral selector to the background electrolyte (BGE). Modified cyclodextrins are commonly used for this purpose.

A study on five phenothiazine (B1677639) enantiomers achieved baseline separation using hydroxypropyl-γ-cyclodextrin (Hp-γ-CD) as the chiral selector. nih.govjfda-online.com The optimization of the separation conditions is critical and involves several parameters:

Buffer pH: The pH of the BGE affects the charge of the analyte and the capillary wall, influencing electrophoretic mobility and electroosmotic flow. For basic compounds like phenothiazines, an acidic buffer (e.g., pH 3.0) is often used to ensure they are fully protonated and positively charged. nih.govjfda-online.comnih.gov

Ionic Strength: The concentration of the buffer (e.g., 100 mM Tris-formate) impacts the current generated and the thickness of the electrical double layer, which can affect resolution and analysis time. nih.govjfda-online.com

Chiral Selector Concentration: The concentration of the cyclodextrin (B1172386) is a crucial factor. An optimal concentration (e.g., 5 mM Hp-γ-CD) is required to achieve baseline separation; too low a concentration results in poor resolution, while too high a concentration may not significantly improve it and can increase analysis time. nih.govjfda-online.com

Additives: Polymeric additives, such as poly (diallyldimethylammonium chloride) (PDDAC), can be used to modify the capillary wall, control the electroosmotic flow, and enhance the stacking of analytes, thereby improving sensitivity. nih.govjfda-online.com

Coupled Detection Techniques (e.g., Electrochemiluminescence Detection)

While UV absorption is a standard detection method in CE, coupling it with more sensitive and selective techniques can enhance analytical capabilities. Electrochemiluminescence (ECL) detection is one such advanced technique. nih.govjfda-online.com ECL is a process where species generated at an electrode surface undergo electron-transfer reactions to form excited states that emit light. nih.gov

The coupling of CE with ECL offers high sensitivity and a low background signal, making it suitable for trace analysis. researchgate.net Chiral-imprinted surfaces have been combined with ECL to create enantioselective detection systems, where the chiral features of the electrode surface lead to a differential ECL signal for each enantiomer. rsc.orgcnrs.fr This approach converts the chiral recognition event into a highly sensitive light emission signal. While the direct application of CE-ECL for the chiral analysis of (S)-N-Demethylpromethazine is an advanced and specific area, the principles have been established for other chiral compounds and for the achiral analysis of promethazine metabolites, indicating its strong potential for this application. nih.govelectrochemsci.org

Spectroscopic and Spectrometric Methods for Research

The structural characterization and quantification of specific enantiomers of drug metabolites, such as (S)-N-Demethylpromethazine, are foundational activities in metabolism studies and forensic analysis. Spectroscopic and spectrometric techniques are central to these efforts, providing detailed information on molecular structure and enabling sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion of Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including metabolites like (S)-N-Demethylpromethazine. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a research sample suspected to be N-Demethylpromethazine, 1H NMR and 13C NMR would be the primary techniques used.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environments, and the proximity of neighboring protons. The spectrum of N-Demethylpromethazine would be expected to show distinct signals for the aromatic protons on the phenothiazine ring system, the aliphatic protons of the ethyl side chain, and the methyl groups. The chemical shift (δ, in ppm) of these protons is influenced by the electron density of their surroundings. For instance, aromatic protons typically resonate at lower fields (higher ppm values) compared to aliphatic protons. The splitting of signals (e.g., into doublets, triplets, or multiplets) reveals the number of adjacent protons, allowing for the reconstruction of the molecule's carbon skeleton. rsc.orgyoutube.com

¹³C NMR: This method provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing researchers to confirm the number of carbon atoms and their functional groups (e.g., aromatic, aliphatic).

The structural confirmation of N-Demethylpromethazine, a metabolite of promethazine, would involve comparing its NMR spectra to that of the parent compound. caymanchem.comchemicalbook.com The key difference would be the absence of one N-methyl group signal and a corresponding change in the chemical environment of the remaining N-methyl and adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Demethylpromethazine

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern
Aromatic Protons (Phenothiazine) 6.8 - 7.5 Multiplets
Methine Proton (-CH-) ~ 4.1 Multiplet
Methylene Protons (-CH₂-) ~ 2.9 Multiplet
N-Methyl Protons (-NHCH₃) ~ 2.4 Singlet/Doublet
C-Methyl Protons (-CH(CH₃)-) ~ 1.1 Doublet

Note: These are predicted values and may vary based on the solvent and experimental conditions. chemicalbook.comdrugbank.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, confirming the entire molecular structure of the research sample.

Mass Spectrometry (MS) Fragmentation Analysis for Metabolite Identifica-tion

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides critical information about the molecular weight and structure of a compound. In metabolic studies, MS, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS/MS), is the method of choice for identifying and quantifying metabolites like N-Demethylpromethazine in complex biological matrices. researchgate.net

The identification process relies on the characteristic fragmentation pattern of the parent ion (the ionized molecule) when it is subjected to energy, a process known as collision-induced dissociation (CID). uab.eduwikipedia.org The molecular ion of N-Demethylpromethazine (C₁₆H₁₈N₂S) would have an expected m/z corresponding to its molecular weight. caymanchem.com When this ion is fragmented, it breaks apart into smaller, stable charged fragments.

The fragmentation of the N-Demethylpromethazine ion would likely proceed via several predictable pathways: miamioh.edulibretexts.orgmsu.edu

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edumsu.edu This would result in the loss of a radical and the formation of a stable iminium ion. For N-Demethylpromethazine, a prominent fragment would be expected from the cleavage of the bond between the side chain and the phenothiazine ring.

Cleavage of the Side Chain: Fragmentation can occur at various points along the propylamino side chain, leading to a series of characteristic daughter ions.

Table 2: Expected Mass Spectrometry Fragments for N-Demethylpromethazine

m/z Value Proposed Fragment Structure/Identity
270.12 [M+H]⁺ (Protonated Molecular Ion)
198.05 Phenothiazine ring fragment
72.08 [CH(CH₃)CH₂NHCH₃]⁺
58.07 [CH₂=NCH₃CH₃]⁺

Note: The exact m/z values are based on the monoisotopic masses of the constituent elements.

By comparing the fragmentation pattern of a suspected metabolite in a sample to that of a known analytical reference standard of N-Demethylpromethazine, a confident identification can be made. caymanchem.com Tandem mass spectrometry (MS/MS) is particularly useful, as it allows for the selection of the parent ion, its fragmentation, and the analysis of the resulting daughter ions, greatly enhancing specificity and reducing background noise. researchgate.netuab.edu

Method Validation and Quality Control in Academic Research Assays

For any analytical method to be considered reliable and scientifically sound, it must undergo a thorough validation process. Method validation ensures that the assay is suitable for its intended purpose. orientjchem.org In the context of academic research involving the quantification of (S)-N-Demethylpromethazine, validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). orientjchem.org

Key validation parameters include:

Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest, (S)-N-Demethylpromethazine, without interference from other components in the sample matrix (e.g., other metabolites, endogenous substances). orientjchem.org This is particularly critical for chiral analysis, where the method must distinguish the (S)-enantiomer from the (R)-enantiomer. nih.govamericanpharmaceuticalreview.com This is typically achieved using a chiral stationary phase in an HPLC column. researchgate.netwvu.edu

Linearity: This establishes the concentration range over which the analytical response is directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of (S)-N-Demethylpromethazine, and a correlation coefficient (r²) close to 1.0 indicates good linearity. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision measures the repeatability of the method, evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.org Results are typically expressed as the percent relative standard deviation (%RSD). orientjchem.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.net These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. researchgate.net

Robustness: This parameter assesses the method's reliability when subjected to small, deliberate variations in analytical parameters (e.g., mobile phase composition, pH, flow rate). orientjchem.org It demonstrates the method's suitability for use under slightly different conditions.

Table 3: Example Method Validation Parameters for an LC-MS/MS Assay

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.99 0.9991
Accuracy (% Recovery) 80 - 120% 95.7 - 104.3%
Precision (% RSD) ≤ 15% < 11%
LOD (S/N) ≥ 3 0.05 µg/kg
LOQ (S/N) ≥ 10 0.1 µg/kg
Solution Stability % RSD ≤ 15% over 48h %RSD = 3.5%

Data are hypothetical but representative of typical bioanalytical method validation results. researchgate.netorientjchem.org

Ongoing quality control (QC) is essential during routine analysis. This involves analyzing QC samples at low, medium, and high concentrations alongside the unknown research samples in each analytical run to ensure the method remains accurate and precise over time.

Q & A

Q. How can researchers confirm the structural identity of (S)-N-Demethylpromethazine using spectroscopic techniques?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, analyze characteristic peaks for the demethylated tertiary amine (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.8–7.3 ppm) in the 1^1H spectrum. Compare these with reference data for promethazine derivatives . For enantiomeric confirmation, use chiral chromatography with a cellulose-based column and polar mobile phase (e.g., hexane:isopropanol 90:10) to resolve (S)- and (R)-enantiomers. Validate purity via HPLC-UV at 254 nm, ensuring baseline separation of metabolites like sulfoxides .

Q. What synthetic routes are available for (S)-N-Demethylpromethazine, and how can enantiomeric purity be ensured?

(S)-N-Demethylpromethazine can be synthesized via demethylation of promethazine using iodine in acetic acid under reflux, followed by chiral resolution. Alternatively, asymmetric reductive amination of 1-(10H-phenothiazin-10-yl)propan-2-one with (S)-selective catalysts (e.g., Ru-BINAP complexes) ensures enantiopurity . To minimize racemization, maintain reaction temperatures below 40°C and avoid prolonged exposure to acidic/basic conditions. Confirm enantiomeric excess (ee) via circular dichroism (CD) or chiral derivatization with Mosher’s acid .

Q. What chromatographic methods are validated for quantifying (S)-N-Demethylpromethazine in biological matrices?

LC-MS/MS is optimal for quantification in plasma or urine. Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 285 → 198 (quantifier) and 285 → 86 (qualifier) for (S)-N-Demethylpromethazine. Validate linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines. For metabolite profiling, employ HILIC chromatography coupled with high-resolution MS to distinguish sulfoxides and glucuronides .

Advanced Research Questions

Q. How do metabolic pathways of (S)-N-Demethylpromethazine vary across preclinical models, and how can these differences be methodologically addressed?

In rodents, (S)-N-Demethylpromethazine undergoes hepatic sulfoxidation (CYP2D6-mediated), whereas in human hepatocytes, N-glucuronidation (UGT1A4) dominates. To reconcile interspecies differences, use cryopreserved human hepatocytes for in vitro assays and PBPK modeling to extrapolate to in vivo kinetics. Incorporate stable isotope labeling (e.g., 13^{13}C-demethylation) to track metabolic fate in cross-species studies . For enzyme kinetics, perform Michaelis-Menten analyses using recombinant CYP isoforms and LC-MS/MS-based quantification .

Q. What strategies are recommended for resolving contradictions in pharmacokinetic data between in vitro and in vivo studies of (S)-N-Demethylpromethazine?

Discrepancies often arise from protein binding differences or enterohepatic recirculation . Address this by:

  • Measuring unbound fractions via equilibrium dialysis in plasma from multiple species.
  • Using bile-duct cannulated models to assess recirculation contributions.
  • Applying mechanistic absorption models (e.g., GastroPlus) to integrate solubility, permeability, and first-pass metabolism data . Validate findings with microdosing trials using 14^{14}C-labeled compound and accelerator mass spectrometry (AMS) for ultra-sensitive detection .

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of (S)-N-Demethylpromethazine?

Racemization occurs via acid-catalyzed epimerization at the chiral center. Mitigate this by:

  • Using non-polar solvents (e.g., toluene) instead of protic solvents during demethylation.
  • Adding chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the (S)-configuration.
  • Conducting reactions under inert atmosphere (N2_2) to prevent oxidative byproducts. Monitor enantiopurity in real-time via inline FTIR or Raman spectroscopy to detect configuration shifts . Post-synthesis, employ crystallization-induced asymmetric transformation using (R)-mandelic acid as a resolving agent .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate metabolic studies using orthogonal techniques (e.g., NMR vs. MS) and leverage chemometric tools (e.g., PCA) to identify outliers .
  • Experimental Design : For in vivo studies, include dose-ranging cohorts (0.1–10 mg/kg) and control for CYP/UGT inhibitors (e.g., quinidine for CYP2D6) to isolate metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.